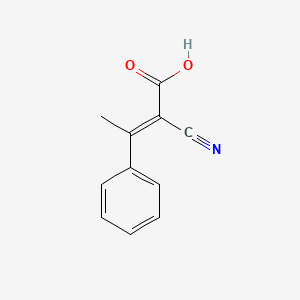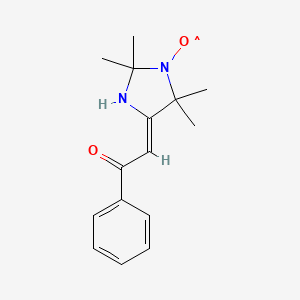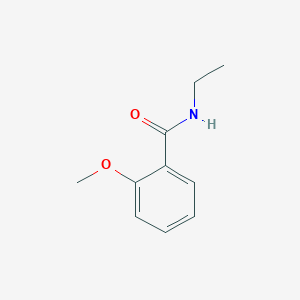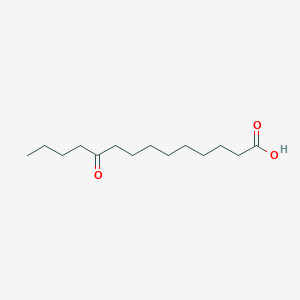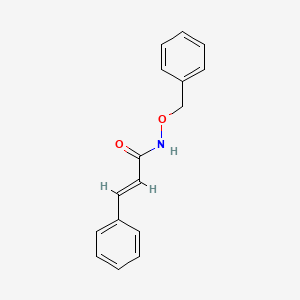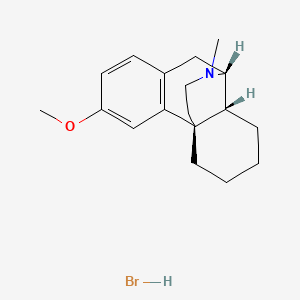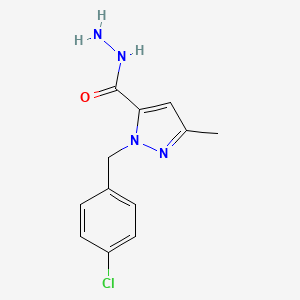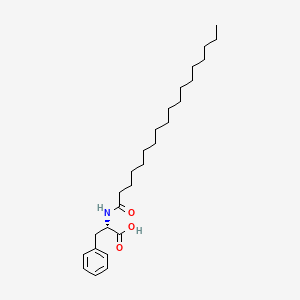
N-stearoyl phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearoyl phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors and Biosensors
Phenylalanine, an essential amino acid found in various foods and breast milk, is crucial for the human body as it transforms into tyrosine and catecholamine neurotransmitters. Electrochemical sensors and biosensors have been developed for the detection of phenylalanine to monitor health conditions, especially in individuals with phenylketonuria, a genetic disorder leading to dangerous phenylalanine accumulation. These sensors use sensitive materials to improve selectivity and sensitivity (Dinu & Apetrei, 2020).
Biosynthesis in Plants
Phenylalanine plays an essential role in plants, connecting primary and secondary metabolism. It's a building block for proteins and a precursor for compounds crucial for plant reproduction, growth, and stress defense, including lignin in wood. Studies on phenylalanine's biosynthesis and utilization in conifer trees have highlighted two metabolic pathways: the ancient phenylpyruvate pathway and the later-evolved arogenate pathway (Pascual et al., 2016).
L-Phenylalanine Production
In an effort to improve L-Phenylalanine production for food and medicinal applications, a study developed an in vitro system for phenylalanine biosynthesis in E. coli. This approach involved quantitative analysis of enzymes in the shikimate pathway, leading to a practical method to enhance L-phenylalanine yield (Ding et al., 2016).
Phenylalanine Roles in Seed Development
Phenylalanine's role extends beyond being an amino acid; it influences organellar and tissue development in plants. Research suggests its direct involvement in cell division and protection against Reactive Oxygen Species, hinting at its broader biological significance (Perkowski & Warpeha, 2019).
Enantiomerically Pure Phenylalanine Analogues
The synthesis of enantiomerically pure phenylalanine analogues, such as 1-amino-2-phenylcycloalkanecarboxylic acids, has become vital in drug discovery. These analogues provide different orientations of the phenyl moiety, expanding the possibilities in medicinal chemistry (Lasa & Cativiela, 2006).
Phenylalanine Dehydrogenase in Thermoactinomyces
Research on the thermostable phenylalanine dehydrogenase from Thermoactinomyces intermedius has contributed to the understanding of enzyme stability and its applications in biotechnology. This enzyme's gene was cloned and expressed in E. coli, leading to new insights into thermostable enzymes (Takada et al., 1991).
Eigenschaften
Molekularformel |
C27H45NO3 |
|---|---|
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(2S)-2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m0/s1 |
InChI-Schlüssel |
PHZQULSGYVCYNC-VWLOTQADSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Sequenz |
F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



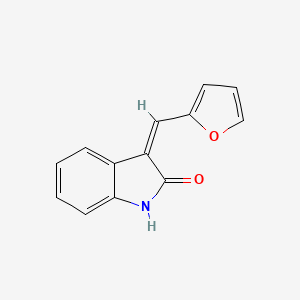
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)
